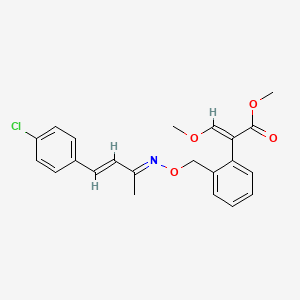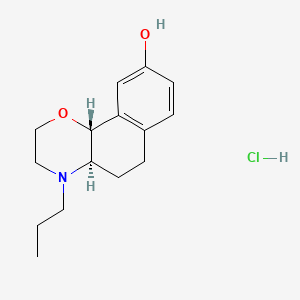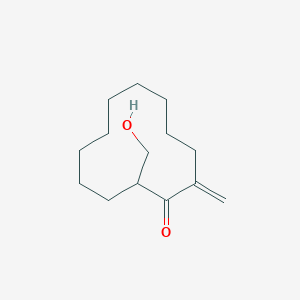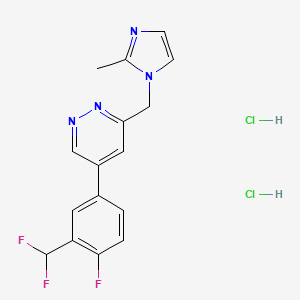
Unii-B55T45AA8F
Overview
Description
EVT-101: is an experimental medication that originated from Roche and is under development by Evotec AG for the treatment of major depressive disorder. It acts as a selective N-methyl-D-aspartate receptor subunit 2B antagonist. The compound has shown potential in treating various neurological conditions, including Alzheimer’s disease and neuropathic pain .
Preparation Methods
Synthetic Routes and Reaction Conditions: : EVT-101 is synthesized through a series of chemical reactions involving the formation of a pyridazine ring substituted by a phenyl group. The synthetic route typically involves the use of reagents such as difluoromethyl and fluorophenyl compounds, along with imidazole derivatives .
Industrial Production Methods: : The industrial production of EVT-101 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps to isolate the desired product and remove any impurities .
Chemical Reactions Analysis
Types of Reactions: : EVT-101 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: : Common reagents used in the reactions involving EVT-101 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are carefully controlled to achieve the desired transformations and obtain the major products .
Major Products Formed: : The major products formed from the reactions involving EVT-101 include derivatives with enhanced binding affinity and selectivity for the N-methyl-D-aspartate receptor subunit 2B .
Scientific Research Applications
Chemistry: : EVT-101 is used in chemical research to study the structure-activity relationship of N-methyl-D-aspartate receptor antagonists. It serves as a model compound for developing new drugs targeting neurological disorders .
Biology: : In biological research, EVT-101 is used to investigate the role of N-methyl-D-aspartate receptors in various physiological and pathological processes. It helps in understanding the mechanisms underlying neurological diseases .
Medicine: : EVT-101 has shown promise in clinical trials for the treatment of major depressive disorder, Alzheimer’s disease, and neuropathic pain. Its selective antagonism of the N-methyl-D-aspartate receptor subunit 2B makes it a potential therapeutic agent for these conditions .
Industry: : EVT-101 is being developed for commercial use in the pharmaceutical industry.
Mechanism of Action
Mechanism of Action: : EVT-101 exerts its effects by selectively antagonizing the N-methyl-D-aspartate receptor subunit 2B. This action modulates the activity of specific brain regions involved in cognitive tasks and pain perception. The compound penetrates the brain at clinically relevant doses and shows activity in areas relevant to Alzheimer’s disease and neuropathic pain .
Molecular Targets and Pathways: : The primary molecular target of EVT-101 is the N-methyl-D-aspartate receptor subunit 2B. By binding to this receptor, EVT-101 inhibits its activity and reduces the over-activation associated with neurological diseases .
Comparison with Similar Compounds
Comparison with Other Compounds: : EVT-101 is compared with other N-methyl-D-aspartate receptor antagonists such as ifenprodil and Ro 25-6981. While all these compounds target the same receptor, EVT-101 has a unique binding mode involving a distinct subcavity and receptor interactions .
Similar Compounds: : Similar compounds to EVT-101 include ifenprodil, Ro 25-6981, and eliprodil. These compounds also act as N-methyl-D-aspartate receptor antagonists but differ in their binding affinities and selectivity .
Properties
Key on ui mechanism of action |
EVT 101 penetrates the brain at doses that are well tolerated in man and expected to be clinically relevant, shows activity in areas relevant to pain and, importantly, modulates the activity of specific brain regions during the performance of cognitive tasks relevant to Alzheimer's disease. |
|---|---|
CAS No. |
1189088-41-2 |
Molecular Formula |
C16H15Cl2F3N4 |
Molecular Weight |
391.2 g/mol |
IUPAC Name |
5-[3-(difluoromethyl)-4-fluorophenyl]-3-[(2-methylimidazol-1-yl)methyl]pyridazine;dihydrochloride |
InChI |
InChI=1S/C16H13F3N4.2ClH/c1-10-20-4-5-23(10)9-13-6-12(8-21-22-13)11-2-3-15(17)14(7-11)16(18)19;;/h2-8,16H,9H2,1H3;2*1H |
InChI Key |
OJBLXSPBJMGZDN-UHFFFAOYSA-N |
SMILES |
CC1=NC=CN1CC2=NN=CC(=C2)C3=CC(=C(C=C3)F)C(F)F.Cl.Cl |
Canonical SMILES |
CC1=NC=CN1CC2=NN=CC(=C2)C3=CC(=C(C=C3)F)C(F)F.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
EVT101; EVT 101; EVT-101 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


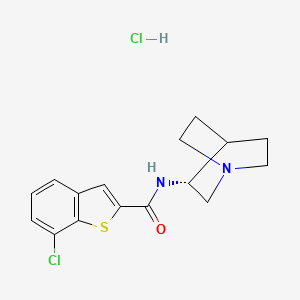
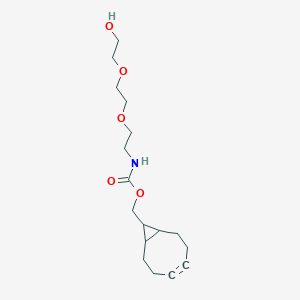
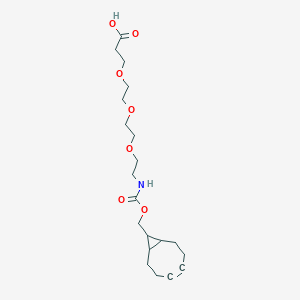
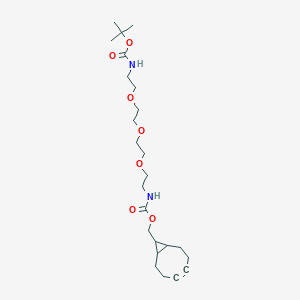
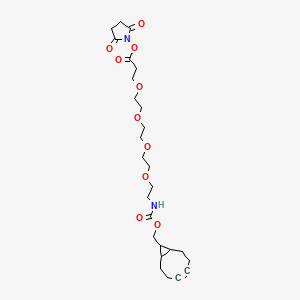
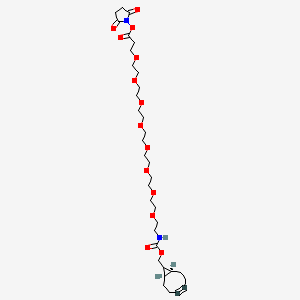
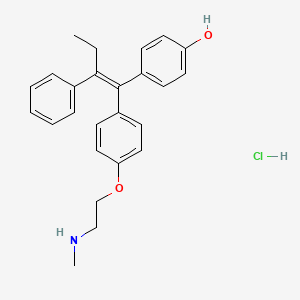

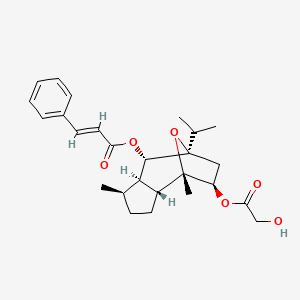
![6-Amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one](/img/structure/B607328.png)
